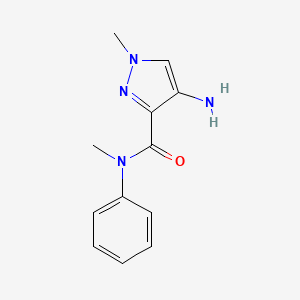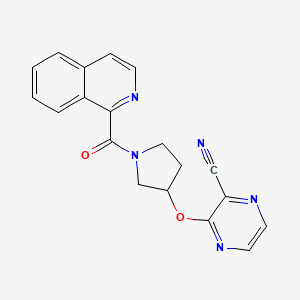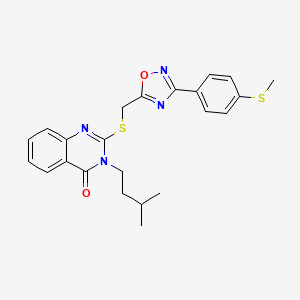
3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multi-step process starting from readily available starting materials. Here is an outline of a typical synthetic route:
Step 1: Formation of the Oxadiazole Ring
React 4-(methylthio)benzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Treat the acid chloride with hydrazine hydrate to form the hydrazide.
Cyclize the hydrazide with carbon disulfide (CS₂) in the presence of an alkali to form the oxadiazole ring.
Step 2: Synthesis of the Quinazolinone Core
React 2-aminobenzamide with isopentyl bromide in the presence of a base (e.g., potassium carbonate) to form 2-isopentyl-aminobenzamide.
Cyclize 2-isopentyl-aminobenzamide with carbon disulfide (CS₂) and potassium hydroxide (KOH) to form the quinazolinone core.
Step 3: Coupling the Oxadiazole and Quinazolinone
React the oxadiazole intermediate with the quinazolinone core using a suitable linker, such as a thioether, formed by reacting the oxadiazole with 2-isopentyl-2-((bromomethyl)thio)quinazolin-4(3H)-one in the presence of a base like potassium carbonate (K₂CO₃).
Industrial Production Methods
For industrial production, optimized conditions such as flow chemistry and scalable synthesis routes are employed. Catalysts and solvents are carefully chosen to maximize yield and purity while minimizing environmental impact.
化学反应分析
Types of Reactions
Oxidation Reactions
The compound can undergo oxidation at the sulfur atoms, forming sulfoxides and sulfones under controlled conditions with oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction Reactions
Reduction of the oxadiazole ring can be achieved using reducing agents like sodium borohydride (NaBH₄), leading to ring-opened products.
Substitution Reactions
The methylthio group can be substituted with various nucleophiles under basic conditions, providing access to a range of derivatives.
Common Reagents and Conditions
Oxidation: : H₂O₂, m-chloroperoxybenzoic acid (m-CPBA)
Reduction: : NaBH₄, lithium aluminum hydride (LiAlH₄)
Substitution: : Nucleophiles such as amines, thiols, and alkoxides
Major Products
Sulfoxides and sulfones from oxidation
Ring-opened products from reduction
Various substituted derivatives from nucleophilic substitution
科学研究应用
Chemistry
The unique structure of this compound makes it a valuable intermediate for synthesizing other complex molecules.
It can serve as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
The compound shows potential as an enzyme inhibitor due to its ability to interact with active sites of various enzymes.
It may serve as a probe molecule in biological assays.
Medicine
Research indicates potential anti-inflammatory and anti-cancer properties, making it a candidate for drug development.
It may also serve as a scaffold for designing new therapeutic agents.
Industry
Used in material science for the development of new polymers and nanomaterials.
作用机制
The compound exerts its effects primarily through interaction with specific molecular targets. The mechanism involves binding to active sites of enzymes or receptors, thereby modulating their activity. Key pathways involved include:
Inhibition of Enzymes: : The compound can inhibit enzyme activity by binding to the catalytic site, blocking substrate access.
Signal Transduction: : Modulates signal transduction pathways by interacting with receptors, leading to changes in cellular responses.
相似化合物的比较
Similar Compounds
Quinazolinones: : Compounds with the quinazolinone core but lacking the oxadiazole moiety.
Oxadiazoles: : Compounds containing the oxadiazole ring but with different substituents.
Uniqueness
The combination of the quinazolinone core with the oxadiazole ring and the specific substituents provides this compound with unique reactivity and biological activity compared to other similar compounds. This structural uniqueness contributes to its broad range of applications and potential in scientific research.
Conclusion
The compound "3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" stands out due to its intricate structure and diverse potential applications. From synthetic chemistry to biomedical research, its unique properties make it a valuable molecule for exploration and development in various scientific fields.
属性
IUPAC Name |
3-(3-methylbutyl)-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S2/c1-15(2)12-13-27-22(28)18-6-4-5-7-19(18)24-23(27)31-14-20-25-21(26-29-20)16-8-10-17(30-3)11-9-16/h4-11,15H,12-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRDRSVSMASNOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2375328.png)
![[1-(2-Methylbenzyl)piperidin-4-yl]methylamine](/img/structure/B2375329.png)
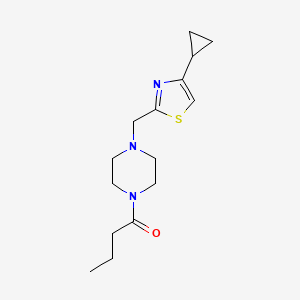
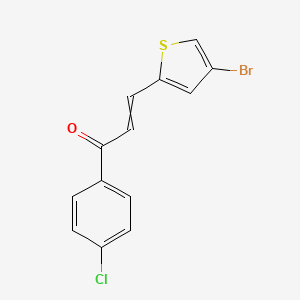
![4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B2375332.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)thiourea](/img/structure/B2375333.png)
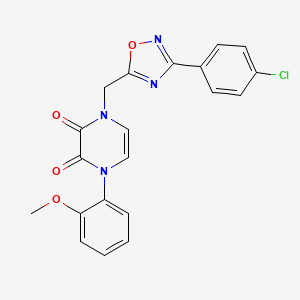
![Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2375335.png)
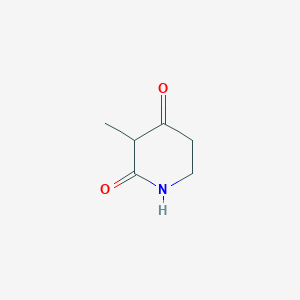
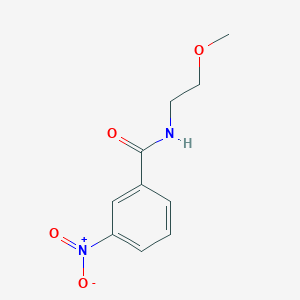
![7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2375340.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2375341.png)
